Chemical structure and properties of 3-(4-Bromo-1H-indol-3-yl)propanoic acid
Chemical structure and properties of 3-(4-Bromo-1H-indol-3-yl)propanoic acid
An In-Depth Technical Guide to 3-(4-Bromo-1H-indol-3-yl)propanoic Acid
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2][3] The strategic functionalization of the indole ring, particularly through halogenation, offers a powerful tool to modulate the physicochemical properties and biological activities of these molecules.[4] This guide provides a comprehensive technical overview of 3-(4-Bromo-1H-indol-3-yl)propanoic acid, a specific derivative featuring a bromine atom at the C-4 position and a propanoic acid side chain at the C-3 position. While this particular isomer is not extensively documented in peer-reviewed literature, this document consolidates available data, outlines plausible synthetic strategies based on established chemical principles, and discusses its potential applications in drug discovery by drawing logical inferences from closely related analogues. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space of halogenated indole derivatives.
Molecular Structure and Physicochemical Properties
The foundational structure of 3-(4-Bromo-1H-indol-3-yl)propanoic acid integrates three key chemical features: the bicyclic aromatic indole core, a bromine substituent on the benzene ring portion, and a flexible propanoic acid chain at the nucleophilic C-3 position. The bromine atom at C-4 is expected to significantly influence the molecule's electronic distribution and lipophilicity, which are critical determinants of its interaction with biological targets. The propanoic acid moiety provides a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, or exist as a carboxylate anion under physiological conditions, enabling potential ionic interactions with protein residues.
Chemical Identifiers and Computed Properties
Specific experimental data for this compound is scarce. The following table summarizes its key identifiers and computationally predicted physicochemical properties. These values serve as a valuable baseline for experimental design, such as selecting appropriate solvent systems and analytical techniques.
| Property | Value | Source / Method |
| IUPAC Name | 3-(4-bromo-1H-indol-3-yl)propanoic acid | --- |
| CAS Number | 1018612-18-4 | [5][6] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | --- |
| Molecular Weight | 268.11 g/mol | --- |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | Predicted |
| LogP (Octanol-Water Partition Coefficient) | 2.88 | Predicted |
| Hydrogen Bond Donors | 2 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
| Rotatable Bonds | 3 | Predicted |
Note: TPSA and LogP values are estimated based on calculations for the isomeric 3-(5-Bromo-1H-indol-1-yl)propanoic acid and are provided for guidance.[7]
Synthesis and Chemical Methodology
While a specific, validated synthesis for 3-(4-Bromo-1H-indol-3-yl)propanoic acid is not published, its structure lends itself to several established synthetic strategies for producing 3-substituted indoles. The most direct and plausible approach involves the acid-catalyzed Michael addition of 4-bromoindole to an acrylic acid synthon.
Recommended Synthetic Protocol: Acid-Catalyzed Michael Addition
This protocol is adapted from methodologies known to effectively generate indole-3-propionic acids from various substituted indoles.[8] The reaction proceeds via electrophilic substitution at the electron-rich C-3 position of the indole ring.
Reaction Scheme:
4-Bromoindole + Acrylic Acid → 3-(4-Bromo-1H-indol-3-yl)propanoic acid
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromoindole (1.0 equivalent) in a mixture of glacial acetic acid and acetic anhydride.
-
Initiation: Add acrylic acid (1.2 equivalents) to the solution. The acetic acid serves as both a solvent and a catalyst, while the acetic anhydride ensures anhydrous conditions and may facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromoindole is consumed.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture over crushed ice and water, which will cause the product to precipitate.
-
Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 3-(4-Bromo-1H-indol-3-yl)propanoic acid.
Causality and Experimental Rationale:
-
Choice of Catalyst: The use of a Brønsted acid like acetic acid is crucial. It protonates the acrylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the indole ring.
-
Indole Nucleophilicity: The C-3 position of the indole nucleus is highly nucleophilic and readily participates in electrophilic substitution reactions, making this a regioselective and efficient transformation.[2]
-
Reaction Conditions: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis.
Caption: Proposed workflow for the synthesis of the target compound.
Alternative Synthetic Strategies
-
Fischer Indole Synthesis: A classic and robust method for constructing the indole core itself involves the acid-catalyzed cyclization of a (4-bromophenyl)hydrazine with a suitable aldehyde or ketone.[9][10][11] By using γ-ketopentanoic acid or a protected equivalent, one could construct the 4-bromoindole ring with the propanoic acid side chain already in a precursor form.
-
Heck Reaction: Modern palladium-catalyzed cross-coupling reactions offer another route.[12][13] For instance, a Heck coupling between a 4-bromo-3-halo-indole and ethyl acrylate, followed by hydrolysis and reduction of the resulting double bond, could yield the target molecule. This method offers high functional group tolerance.[14][15]
Potential Biological Activity and Therapeutic Applications
There is no direct biological activity data for 3-(4-Bromo-1H-indol-3-yl)propanoic acid in the public domain. However, a strong scientific rationale for its investigation can be built upon the known activities of its constituent parts and related analogues.
Inferred Activity Based on Brominated Indoles
Brominated indoles, particularly those isolated from marine organisms, exhibit a wide spectrum of potent biological activities.[1]
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Anti-inflammatory Properties: Several simple brominated indoles and isatins have demonstrated significant anti-inflammatory activity. Studies have shown they can inhibit the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂).[16] A key mechanism for this activity is the inhibition of NF-κB translocation to the nucleus, a critical step in the inflammatory signaling cascade.[1][16]
-
Anticancer Potential: The position of bromine on the indole ring has been shown to be critical for anticancer activity.[16] Halogenation can enhance cytotoxicity in various cancer cell lines.
-
Antimicrobial Effects: Indole derivatives are widely investigated as antimicrobial agents.[3] The introduction of a halogen can increase lipophilicity, potentially improving cell membrane penetration and enhancing antimicrobial efficacy.
Role of the Indole-3-propanoic Acid Moiety
The parent molecule, indole-3-propanoic acid (IPA), is a known metabolite of tryptophan and possesses its own biological profile. It acts as a plant auxin and has been shown to enhance the growth and production of useful metabolites in plant cultures.[14]
Rationale for Drug Discovery Screening
Based on the evidence from related compounds, 3-(4-Bromo-1H-indol-3-yl)propanoic acid emerges as a compelling candidate for biological screening. The combination of the 4-bromoindole core, associated with anti-inflammatory and anticancer potential, and the propanoic acid side chain, which provides a handle for molecular interactions, makes it a molecule of significant interest. It is a prime candidate for inclusion in screening libraries targeting:
-
Oncology: Kinase inhibition, apoptosis induction, and anti-proliferative assays.
-
Inflammation: Assays measuring inhibition of cytokines (e.g., TNF-α, IL-6) and inflammatory enzymes (e.g., COX, LOX).
-
Infectious Diseases: Screening against panels of pathogenic bacteria and fungi.
Conceptual Signaling Pathway
The diagram below conceptualizes how brominated indoles may exert anti-inflammatory effects through the inhibition of the NF-κB pathway, a mechanism that could be relevant for the title compound.
Caption: Hypothesized mechanism of anti-inflammatory action.
Conclusion
3-(4-Bromo-1H-indol-3-yl)propanoic acid represents an under-explored yet promising molecule at the intersection of halogenated compounds and privileged medicinal scaffolds. While direct experimental data remains limited, this guide establishes a solid foundation for its further investigation. The proposed synthetic route via Michael addition is robust and accessible, enabling its synthesis for screening purposes. The strong biological activities of related brominated indoles provide a compelling rationale for evaluating this compound as a potential lead in anti-inflammatory and anticancer drug discovery programs. Future work should focus on the practical synthesis and full spectroscopic characterization of this compound, followed by systematic biological evaluation to validate its therapeutic potential.
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